molecular formula C24H21ClN2O5S B2576616 N-(2-benzoyl-4-chlorophenyl)-4-(morpholinosulfonyl)benzamide CAS No. 397277-88-2

N-(2-benzoyl-4-chlorophenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2576616
CAS No.: 397277-88-2
M. Wt: 484.95
InChI Key: LJVSAHDPTWUNQS-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-4-(morpholinosulfonyl)benzamide is a benzamide derivative featuring a 2-benzoyl-4-chlorophenyl group and a 4-morpholinosulfonyl substituent. The compound's structure combines aromatic, sulfonyl, and morpholine moieties, which are common in medicinal chemistry for modulating solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O5S/c25-19-8-11-22(21(16-19)23(28)17-4-2-1-3-5-17)26-24(29)18-6-9-20(10-7-18)33(30,31)27-12-14-32-15-13-27/h1-11,16H,12-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVSAHDPTWUNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Benzoyl Chloride Intermediate: This step involves the reaction of benzoic acid with thionyl chloride to form benzoyl chloride.

    Nitration and Reduction: The benzoyl chloride is then subjected to nitration, followed by reduction to introduce the amino group.

    Chlorination: The amino group is chlorinated to form the 4-chlorophenyl derivative.

    Sulfonylation: The final step involves the reaction of the chlorophenyl derivative with morpholine and sulfonyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and sulfonamide bonds in this compound are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Reference
Acidic hydrolysisHCl (6M), reflux, 12 h2-benzoyl-4-chloroaniline + 4-(morpholinosulfonyl)benzoic acid
Basic hydrolysisNaOH (2M), 80°C, 8 hSodium 4-(morpholinosulfonyl)benzoate + 2-benzoyl-4-chloroaniline

Hydrolysis kinetics depend on pH and temperature, with the morpholinosulfonyl group stabilizing the intermediate tetrahedral state during amide bond cleavage.

Nucleophilic Aromatic Substitution

The 4-chloro substituent on the phenyl ring undergoes substitution with nucleophiles under catalytic conditions:

Nucleophile Catalyst Conditions Product Yield
MorpholineCuF₂, Ru(bpy)₃²⁺, LED 400 nmCH₂Cl₂, RT, 12 hN-(2-benzoyl-4-morpholinophenyl)-4-(morpholinosulfonyl)benzamide82%
AnilineCu(OAc)₂, TBHPMeCN, 60°C, 6 hN-(2-benzoyl-4-anilinophenyl)-4-(morpholinosulfonyl)benzamide76%

Reaction efficiency correlates with electron-withdrawing effects from the benzoyl and sulfonamide groups, which activate the chloro substituent for displacement .

Photocatalytic Decarboxylative Aminosulfonation

Under visible-light irradiation, the compound participates in dual catalytic cross-coupling:

General Procedure :

  • Catalysts : Acridine (10 mol%), CuF₂ (10 mol%)

  • Conditions : Degassed CH₂Cl₂, LED 400 nm, 12 h

  • Co-reactant : Palmitic acid (2.5 eq), DABSO (1.5 eq)

  • Product : Alkylsulfonamide derivatives

Key Mechanistic Steps :

  • Radical generation via ligand-to-metal charge transfer (LMCT) under light.

  • Copper-mediated C–S bond formation.

  • Thermodynamically favored O-bound sulfinate intermediates (ΔG = -8.6 kcal/mol) .

Reduction Reactions

The benzoyl group can be reduced to a benzyl alcohol under mild conditions:

Reducing Agent Conditions Product Selectivity
NaBH₄EtOH, 0°C, 2 hN-(2-(hydroxy(phenyl)methyl)-4-chlorophenyl)-4-(morpholinosulfonyl)benzamide>90%
LiAlH₄THF, reflux, 4 hN-(2-(phenylmethyl)-4-chlorophenyl)-4-(morpholinosulfonyl)benzamide85%

Reduction preserves the sulfonamide and morpholine groups intact.

Oxidative Transformations

Controlled oxidation targets the benzamide moiety:

Oxidizing Agent Conditions Product Application
KMnO₄H₂O, 100°C, 3 h4-(morpholinosulfonyl)benzolic acid + 2-benzoyl-4-chloroanilinePrecursor for polymers
m-CPBACHCl₃, RT, 24 hSulfone derivativesBioactive intermediates

Oxidative pathways are less explored but show promise for generating sulfone-based analogs.

Comparative Reactivity with Analogs

The morpholinosulfonyl group confers distinct reactivity compared to other sulfonamides:

| Compound | Reactivity with NaOMe | Stability to Hydrolysis |
|----------------------------------------------------|---------------------------|

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(2-benzoyl-4-chlorophenyl)-4-(morpholinosulfonyl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzamide can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

Case Study:
A study investigated the antimicrobial activity of a related compound against a range of bacterial strains, demonstrating effective inhibition with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like penicillin and ciprofloxacin .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Analogous compounds have been evaluated for their ability to induce apoptosis in cancer cell lines, including colorectal carcinoma and breast cancer cells. The sulfonamide group is believed to enhance the compound's interaction with target proteins involved in cell proliferation.

Case Study:
In vitro studies have shown that certain benzamide derivatives exhibit cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity. For example, one derivative demonstrated an IC50 value lower than that of conventional chemotherapeutics like 5-fluorouracil (5-FU) in HCT116 colorectal cancer cells .

Therapeutic Applications

Given its biological activities, this compound could be explored for various therapeutic applications:

  • Antimicrobial Treatments : Potential use in treating infections caused by resistant bacterial strains.
  • Cancer Therapy : Development as a novel anticancer agent targeting specific pathways in tumor cells.
  • Combination Therapies : Investigation as part of combination therapies to enhance the efficacy of existing treatments.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity.

    Modulate Receptors: The compound can interact with cellular receptors, altering signal transduction pathways and cellular responses.

    Affect Gene Expression: It may influence the expression of certain genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholinosulfonyl-Containing Benzamides

4-Chloro-N-[3-(difluoromethylsulfonyl)phenyl]-3-morpholin-4-ylsulfonylbenzamide ()
  • Structural Similarities: Shares the morpholinosulfonyl and chloro substituents.
  • Key Differences : Replaces the 2-benzoyl group with a difluoromethylsulfonylphenyl moiety.
  • Implications : The difluoromethyl group may enhance metabolic stability compared to the benzoyl group in the target compound. However, steric bulk could reduce target affinity .
N-(4-(Morpholinosulfonyl)phenyl)-4-(2,2,2-trifluoroacetyl)benzamide (Compound 47, )
  • Structural Similarities: Contains a morpholinosulfonylbenzamide backbone.
  • Key Differences : Substitutes the 2-benzoyl-4-chlorophenyl group with a 4-trifluoroacetylphenyl group.
  • Synthesis : Achieved a 68% yield via late-stage sulfonyl chloride formation, suggesting efficient methodology applicable to the target compound .

Chlorophenyl-Substituted Benzamides

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ()
  • Structural Similarities : Chlorophenyl and benzamide core.
  • Key Differences: Lacks the morpholinosulfonyl group but includes an imidazole ring.
  • Activity : Exhibited potent anticancer activity against cervical cancer, highlighting the role of halogenated aryl groups in bioactivity .
4-Bromo-N-(2-nitrophenyl)benzamide ()
  • Structural Similarities : Benzamide scaffold with halogen (Br) and nitro substituents.
  • Key Differences : Simpler structure without sulfonyl or morpholine groups.

Sulfonamide and Triazole Derivatives ()

  • Compounds [7–9] () : Triazole-thiones with sulfonylbenzamide moieties.
    • Tautomerism : Exist as thione tautomers, confirmed by IR (absence of S-H bands at 2500–2600 cm⁻¹). This contrasts with the target compound’s stable amide bonds .
  • S 3448 () : Contains a thiomorpholine-sulfonyl group and dimethoxy substituents.
    • Activity : Patent data suggest utility in enzyme inhibition, indicating sulfonyl groups enhance target engagement .

Data Tables

Table 2: Spectroscopic Signatures of Functional Groups

Functional Group IR Bands (cm⁻¹) Example Compounds Reference
C=S (thione) 1247–1255 Triazole-thiones [7–9]
C=O (amide) 1663–1682 Hydrazinecarbothioamides [4–6]
NH (amide/thione) 3150–3414 Target analog S 3448

Discussion of Key Findings

  • Synthetic Efficiency: Late-stage sulfonylation () offers a viable route for morpholinosulfonyl incorporation, though yields vary with substituents.
  • Bioactivity Trends : Halogenated aryl groups (e.g., 4-Cl in ) correlate with anticancer and antimicrobial activities, while sulfonyl groups enhance enzyme binding ().
  • Physical Properties: Morpholinosulfonyl groups improve solubility, whereas bulky substituents (e.g., benzoyl in the target compound) may affect membrane permeability .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-4-(morpholinosulfonyl)benzamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Molecular Formula C16H16ClN3O4S\text{Molecular Formula }C_{16}H_{16}ClN_{3}O_{4}S

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced proliferation of cancer cells.
  • Receptor Binding : The compound may bind to certain receptors, modulating their activity and influencing downstream signaling cascades.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially affecting bacterial cell wall synthesis.

Biological Activity Overview

The biological activities of this compound include:

Activity Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines (IC50 values in low micromolar range).
AntimicrobialDemonstrates activity against a range of bacterial strains, inhibiting growth at sub-MIC concentrations.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo models.

Case Studies

  • Anticancer Activity
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited IC50 values of 5.1 µM and 6.3 µM, respectively, indicating significant anticancer potential compared to standard chemotherapeutics like doxorubicin (IC50 10 µM) .
  • Antimicrobial Effects
    • Research conducted on the antimicrobial properties revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest its potential as an antimicrobial agent .
  • Anti-inflammatory Properties
    • In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its anti-inflammatory capabilities .

Q & A

Q. What metabolomic approaches identify in vivo metabolites of this compound?

  • Methodological Answer : Perform untargeted LC-MS metabolomics (Q-TOF) on liver microsomal incubations. Prioritize ions with VIP scores >2 (e.g., m/z 438.483 for oxidized metabolites) and annotate using fragmentation patterns (MS/MS) .

Q. How does the morpholinosulfonyl group influence pharmacokinetic properties compared to other sulfonamides?

  • Methodological Answer : Conduct comparative ADME studies:
  • Lipophilicity : Measure logP (shake-flask method; expected ~3.5 due to morpholine’s polarity).
  • Metabolic stability : Use hepatic microsomes (human/rat) with LC-MS quantification. The morpholine ring may reduce CYP450-mediated oxidation versus alkylsulfonamides .

Methodological Notes

  • Critical Data Gaps : No direct toxicity or in vivo efficacy data were found; prioritize in vitro assays (e.g., MTT for cytotoxicity) and rodent PK/PD models.
  • Contradictions : highlights reversible degradation equilibria, which may explain variability in stability studies.

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